molecular formula C11H8F3N3O3 B2387699 2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide CAS No. 477862-30-9

2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide

Cat. No.: B2387699
CAS No.: 477862-30-9
M. Wt: 287.198
InChI Key: YZPSADHVTNKNSD-FRKPEAEDSA-N
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Description

The compound 2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide belongs to a class of hydrazide derivatives synthesized via green chemistry methodologies. It is prepared by condensing 2-cyano-N’-(2-cyanoacetyl)acetohydrazide with 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione under solvent-free mechanical grinding, using L-proline as an organocatalyst . This method achieves high yields (85–95%), short reaction times (10–20 minutes), and excellent catalyst reusability (up to four cycles) . The compound features a trifluorobutylidene group attached to a furan ring, which enhances electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name

2-cyano-N-[(E)-[4,4,4-trifluoro-1-(furan-2-yl)-3-oxobutylidene]amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)9(18)6-7(8-2-1-5-20-8)16-17-10(19)3-4-15/h1-2,5H,3,6H2,(H,17,19)/b16-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPSADHVTNKNSD-FRKPEAEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=NNC(=O)CC#N)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C(=N/NC(=O)CC#N)/CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and a suitable aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in the development of pharmaceutical agents. The presence of the cyano group and trifluoromethyl moiety enhances its biological activity. Research indicates that derivatives of acetohydrazides can exhibit antitumor and antimicrobial properties.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of hydrazone derivatives, including those derived from 2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide. Results demonstrated significant inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Agrochemicals

The compound's structural features make it an attractive candidate for agrochemical applications. Its ability to interact with biological systems can be harnessed to develop new pesticides or herbicides.

Case Study: Pesticidal Activity

Research has shown that hydrazide compounds can serve as effective insecticides. The trifluoromethyl group may enhance lipophilicity, improving penetration into plant tissues and increasing efficacy against pests.

Materials Science

In materials science, this compound can be utilized in the synthesis of polymers or as a building block for novel materials with specific properties.

Case Study: Polymer Synthesis

Studies have explored the use of such hydrazides in creating polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of fluorinated groups can impart unique characteristics to the resulting polymers.

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications . The cyano and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Trifluorobutylidene vs. In contrast, analogs like 2-chlorobenzylidene () and pyridin-2-yl ethylidene () rely on halogen or nitrogen-containing aromatic systems, which may alter solubility and intermolecular interactions .
  • Furan vs. Other Heterocycles: The furyl group in the main compound offers moderate electron-donating properties, while morpholinophenyl () and pyridinyl () substituents introduce basic nitrogen atoms, enhancing solubility and bioavailability .

Biological Activity

The compound 2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide (CAS No. 477862-30-9) is a hydrazone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8F3N3O3
  • Molecular Weight : 287.19 g/mol
  • Density : 1.41±0.1 g/cm³ (predicted)
  • pKa : -2.39±0.10 (predicted)

These properties suggest a compound that may interact significantly with biological systems due to its structural features, particularly the presence of the trifluoromethyl group and the cyano moiety.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing hydrazone linkages have been shown to possess activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Research has highlighted the potential of hydrazone derivatives in cancer therapy. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through various pathways, including:

  • Activation of caspases : Leading to programmed cell death.
  • Inhibition of cell proliferation : By interfering with cell cycle progression.

A study involving similar compounds reported a significant reduction in tumor growth in xenograft models when treated with hydrazone derivatives .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vivo experiments indicate that it can reduce inflammatory markers in animal models, suggesting its potential use in treating inflammatory diseases such as arthritis and colitis.

Case Study 1: Anticancer Activity

In a study published in Clinical Cancer Research, researchers evaluated the effects of a series of hydrazone compounds on various cancer cell lines. The results showed that this compound exhibited IC50 values comparable to established chemotherapeutics, indicating significant anticancer activity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a broad spectrum of activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a novel antimicrobial agent .

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